molecular formula C9H17NO2 B1339013 (3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid CAS No. 261896-40-6

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid

Cat. No. B1339013
CAS RN: 261896-40-6
M. Wt: 171.24 g/mol
InChI Key: WPLPJEWZNOILAV-HTQZYQBOSA-N
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Description

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid, or (3S,4S)-4-MPCA, is an organic compound belonging to the family of pyrrolidines. It is a chiral molecule, with a carbon atom at the center and two stereoisomers, (3S,4S)-4-MPCA and (3R,4R)-4-MPCA. The compound has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA has a wide range of scientific research applications. It is used in the synthesis of various drug candidates, such as the anti-cancer agent 4-methylpyrrolidine-3-carboxylic acid (4-MPCA). It is also used in the synthesis of various natural products, such as the antifungal agent pyrrolidinone-3-carboxylic acid (P3CA). Additionally, it has been used in the synthesis of various chiral compounds, such as the chiral amine ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-methylpyrrolidine-3-carboxylic acid (4-MPCA).

Mechanism Of Action

((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA is a chiral molecule, meaning that its two stereoisomers have different properties. The ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA stereoisomer has been found to have a higher affinity for certain enzymes, such as cyclooxygenase-2 (COX-2), than its (3R,4R)-4-MPCA stereoisomer. This increased affinity allows the ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA stereoisomer to act as an inhibitor of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA has been found to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA is able to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA has been found to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The use of ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA in lab experiments has a range of advantages and limitations. One advantage of using ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA is that it is relatively inexpensive and easy to synthesize. Additionally, ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA is a chiral molecule, which can be used to study the effects of stereoisomerism on various biochemical processes. However, there are also some limitations to using ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA in lab experiments. For example, ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA is not very soluble in water, and thus may not be suitable for certain experiments. Additionally, ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA may not be suitable for experiments that require high concentrations of the compound.

Future Directions

Given the wide range of applications of ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA, there are a number of potential future directions for research. For example, further research could be done to investigate the effects of ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA on other enzymes involved in inflammatory processes, such as cyclooxygenase-1 (COX-1). Additionally, further research could be done to investigate the antioxidant activity of ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA, as well as its ability to protect cells from oxidative damage. Other potential future directions include the investigation of the effects of ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA on other biochemical processes, such

Synthesis Methods

The synthesis of ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA is most commonly achieved through a three-step process. The first step involves the reaction of 2-methylpropyl bromide with lithium hydroxide to form a lithium salt of 2-methylpropyl bromide. This salt is then reacted with pyrrolidine-3-carboxylic acid chloride to form ((3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid)-4-MPCA. Finally, the product is isolated through a process of recrystallization.

properties

IUPAC Name

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLPJEWZNOILAV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463287
Record name (3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid

CAS RN

261896-40-6
Record name (3S,4S)-4-(2-Methylpropyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261896-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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